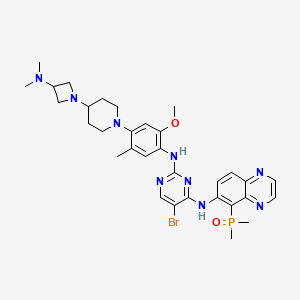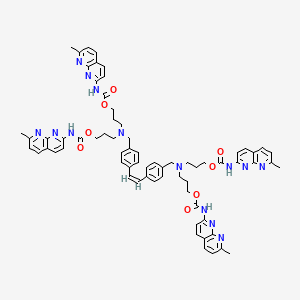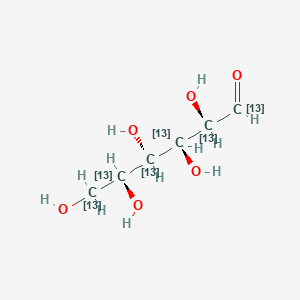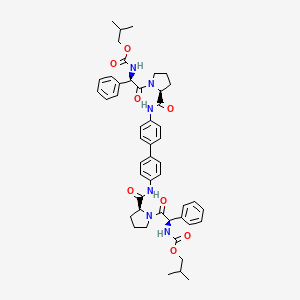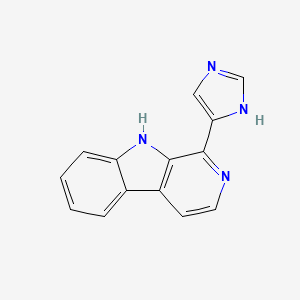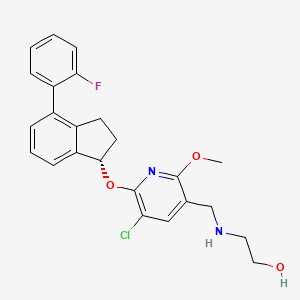
PD-1/PD-L1-IN-31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-31 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation, particularly in the context of cancer, where it helps tumor cells evade immune detection . By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-31 involves several key steps, including the formation of biphenyl derivatives, which are known for their efficacy as PD-1/PD-L1 inhibitors . The synthetic route typically includes:
Suzuki Coupling Reaction: This step involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst and a base such as sodium carbonate in a solvent like 1,4-dioxane and water.
Oxidation and Reduction: Further functionalization may involve oxidation and reduction reactions using reagents like sodium periodate and potassium osmate, followed by reduction with sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
PD-1/PD-L1-IN-31 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
PD-1/PD-L1-IN-31 has significant applications in various fields:
Mécanisme D'action
PD-1/PD-L1-IN-31 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1 on T cells . This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Incyte-001: Another small-molecule inhibitor targeting PD-L1 with different binding affinities and biological characteristics.
BMS-1001: Known for its high binding activity for PD-L1 and potential clinical applications.
CH-4: A small-molecule inhibitor with strong inhibitory activity towards the PD-1/PD-L1 interaction.
Uniqueness
PD-1/PD-L1-IN-31 stands out due to its specific binding affinity and efficacy in blocking the PD-1/PD-L1 interaction, making it a promising candidate for cancer immunotherapy .
Propriétés
Formule moléculaire |
C24H24ClFN2O3 |
|---|---|
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
2-[[5-chloro-6-[[(1S)-4-(2-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]oxy]-2-methoxypyridin-3-yl]methylamino]ethanol |
InChI |
InChI=1S/C24H24ClFN2O3/c1-30-23-15(14-27-11-12-29)13-20(25)24(28-23)31-22-10-9-17-16(6-4-7-19(17)22)18-5-2-3-8-21(18)26/h2-8,13,22,27,29H,9-12,14H2,1H3/t22-/m0/s1 |
Clé InChI |
SKMKMWIWIWXGIK-QFIPXVFZSA-N |
SMILES isomérique |
COC1=NC(=C(C=C1CNCCO)Cl)O[C@H]2CCC3=C(C=CC=C23)C4=CC=CC=C4F |
SMILES canonique |
COC1=NC(=C(C=C1CNCCO)Cl)OC2CCC3=C(C=CC=C23)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



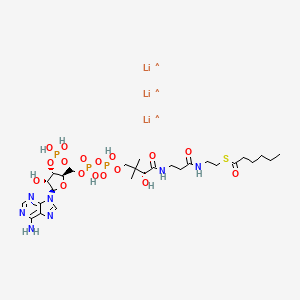
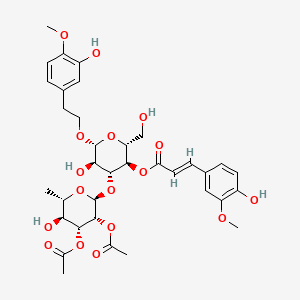
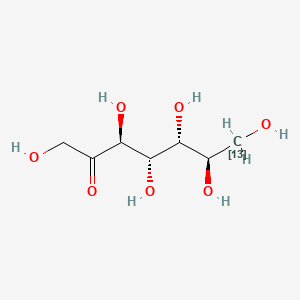
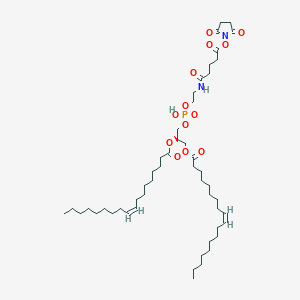
![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
